N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzenesulfonyl group, an oxadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Furan Ring: The final step involves the coupling of the sulfonylated oxadiazole with a furan-2-carboxamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the oxadiazole ring.
Substitution: Various substituted benzenesulfonyl derivatives.
Scientific Research Applications
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.
Biological Studies: Used in studies to understand the role of sulfonamides and oxadiazoles in biological systems.
Chemical Biology: Employed as a probe to study the interactions of sulfonyl and oxadiazole groups with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells.
Pathway Modulation: It affects metabolic pathways in cancer cells, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds with similar sulfonyl groups that exhibit antimicrobial and anticancer activities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.
Furan Derivatives: Compounds with furan rings, used in various medicinal and industrial applications.
Uniqueness
N-[2-({3-[(BENZENESULFONYL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE is unique due to its combination of a benzenesulfonyl group, an oxadiazole ring, and a furan ring, which confer distinct chemical and biological properties. This combination allows it to interact with multiple targets and pathways, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4O6S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
3-(benzenesulfonylmethyl)-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O6S/c22-15(13-7-4-10-26-13)18-8-9-19-16(23)17-20-14(21-27-17)11-28(24,25)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,18,22)(H,19,23) |
InChI Key |
QXKUDCQHTJAVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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